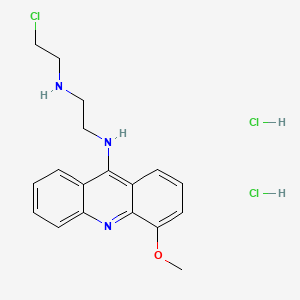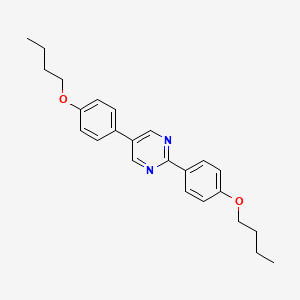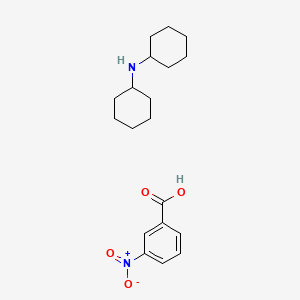
Sodium isopropylnaphthalenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium isopropylnaphthalenesulphonate is an organic compound that belongs to the class of naphthalenesulfonates. It is a white crystalline solid that is soluble in water. This compound is widely used in various industrial applications due to its surfactant properties, which make it effective in reducing surface tension in solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium isopropylnaphthalenesulphonate typically involves the sulfonation of isopropylnaphthalene. This process is carried out by reacting isopropylnaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually require controlled temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic steps of sulfonation and neutralization but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Sodium isopropylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various sulfonic acids, sulfinates, and substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium isopropylnaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, it is used to solubilize proteins and other biomolecules.
Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: It is used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mecanismo De Acción
The mechanism of action of sodium isopropylnaphthalenesulphonate primarily involves its ability to reduce surface tension. This property allows it to interact with various molecular targets, such as proteins and lipids, facilitating their solubilization and dispersion. The compound can also form micelles, which encapsulate hydrophobic molecules, enhancing their solubility in aqueous solutions.
Comparación Con Compuestos Similares
- Sodium naphthalenesulfonate
- Sodium alkylnaphthalenesulfonate
- Sodium aminonaphthalenesulfonate
Comparison: Sodium isopropylnaphthalenesulphonate is unique due to its isopropyl group, which enhances its hydrophobic interactions compared to other naphthalenesulfonates. This makes it particularly effective in applications requiring strong surfactant properties. Other similar compounds may lack this specific functional group, resulting in different solubility and interaction profiles.
Propiedades
Número CAS |
28348-64-3 |
|---|---|
Fórmula molecular |
C13H13NaO3S |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
sodium;5-propan-2-ylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C13H14O3S.Na/c1-9(2)10-5-3-7-12-11(10)6-4-8-13(12)17(14,15)16;/h3-9H,1-2H3,(H,14,15,16);/q;+1/p-1 |
Clave InChI |
AZXQLMRILCCVDW-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


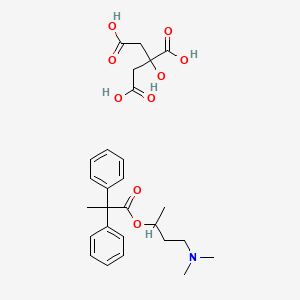
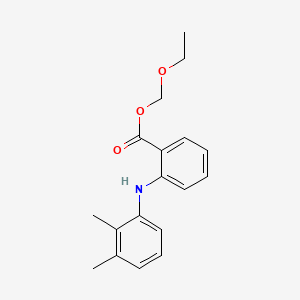

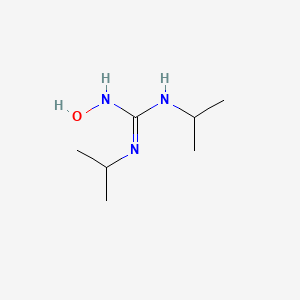
![4,4,4-Trifluoro-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B14681991.png)
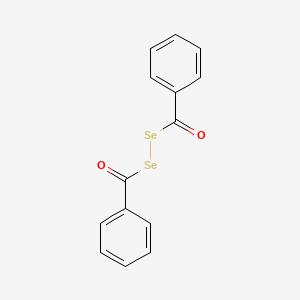
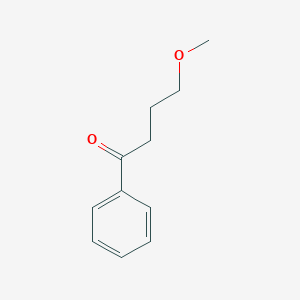
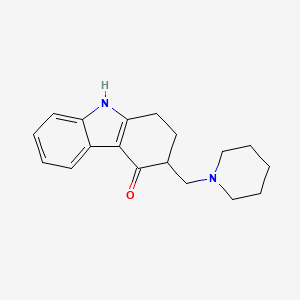
![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)
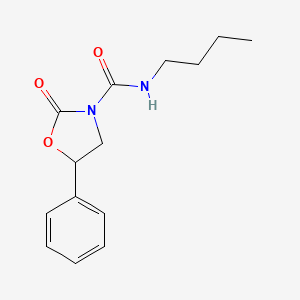
![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)
